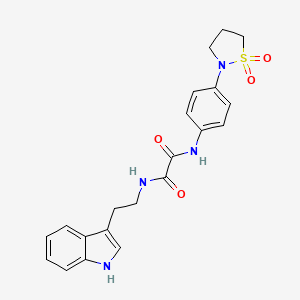![molecular formula C14H19BrN2O2S B2846690 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine CAS No. 1608618-07-0](/img/structure/B2846690.png)
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine, also known as BSI-201, is a small molecule inhibitor of poly ADP-ribose polymerase (PARP). PARP is an enzyme that repairs DNA damage in cells. By inhibiting PARP, BSI-201 prevents the repair of DNA damage in cancer cells, leading to their death. BSI-201 has been studied extensively for its potential use in cancer treatment.
Mechanism of Action
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine works by inhibiting PARP, an enzyme involved in DNA repair. Cancer cells are more reliant on PARP for DNA repair than normal cells, making them more sensitive to PARP inhibition. By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of DNA damage in cancer cells, leading to their death. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially reducing the amount of these treatments needed to achieve a therapeutic effect.
Advantages and Limitations for Lab Experiments
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of this compound is that it may have off-target effects, potentially leading to toxicity in normal cells. It may also have limited effectiveness in certain types of cancer, depending on their specific DNA repair mechanisms.
Future Directions
There are several future directions for the study of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine. One area of research is the development of new PARP inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, allowing for more targeted use of these drugs. Additionally, there is ongoing research into the use of PARP inhibitors in combination with other therapies, such as immunotherapy, to enhance their effectiveness.
Synthesis Methods
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine can be synthesized using a multistep process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(4-bromophenyl)-2-oxoacetate. This intermediate is then reacted with 4-methylpiperidine-2,6-dione to form this compound.
Scientific Research Applications
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. This compound has also been studied in clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer.
properties
IUPAC Name |
1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-11-10-14(16)6-8-17(11)20(18,19)9-7-12-2-4-13(15)5-3-12/h2-5,7,9,11,14H,6,8,10,16H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZRKIWXQGZWGI-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C=CC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

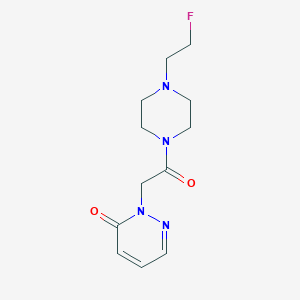
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
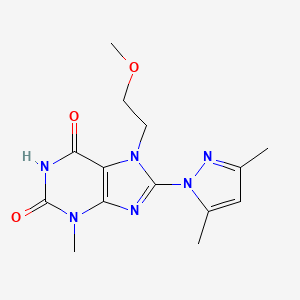
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)
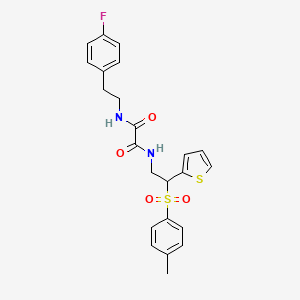
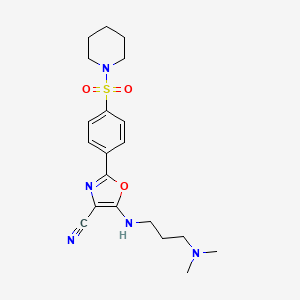
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)


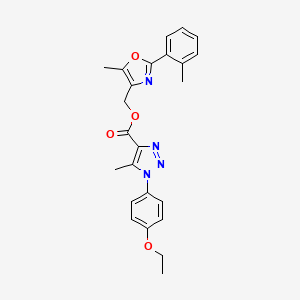
![3-[3-[Methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2846623.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
